molecular formula C19H18N2O2S B298293 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298293
M. Wt: 338.4 g/mol
InChI Key: YFSSEVSZKLKLQY-NETLLJLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as HBPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound belongs to the thiazolidinone family and has a unique chemical structure that makes it an attractive target for drug discovery research.

Scientific Research Applications

5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties. 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to possess potent inhibitory effects against various enzymes such as tyrosinase, α-glucosidase, and xanthine oxidase.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. Additionally, 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance glucose uptake in skeletal muscle cells. 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one is its diverse pharmacological properties, which make it a promising candidate for drug discovery research. However, the limitations of 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one include its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and side effects of 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one have not been fully evaluated, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for research on 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential area of investigation is the development of novel drug delivery systems for 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one. The potential use of 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation also warrants further investigation. Overall, 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one represents a promising target for drug discovery research and has the potential to contribute to the development of novel therapeutics.

Synthesis Methods

The synthesis of 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction between 2-hydroxybenzaldehyde, isatin, and isopropylamine in the presence of a catalyst. The resulting product is then treated with thiosemicarbazide to obtain the final compound. This method has been optimized to yield high purity 5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one in good yields.

properties

Product Name

5-(2-Hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-13(2)21-18(23)17(12-14-8-6-7-11-16(14)22)24-19(21)20-15-9-4-3-5-10-15/h3-13,22H,1-2H3/b17-12+,20-19?

InChI Key

YFSSEVSZKLKLQY-NETLLJLASA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC=CC=C2O)/SC1=NC3=CC=CC=C3

SMILES

CC(C)N1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=CC=C3

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=CC=C3

Origin of Product

United States

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